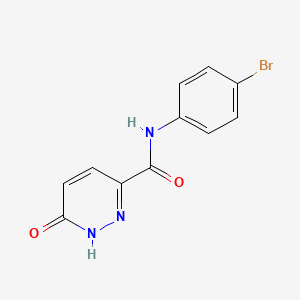
N-(4-bromophenyl)-6-oxo-1H-pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-bromophenyl)-6-oxo-1H-pyridazine-3-carboxamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids and includes an amide functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as benzamides, can be synthesized through direct condensation of carboxylic acids and amines . Another method involves the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The bromophenyl component suggests the presence of a bromine atom attached to a phenyl ring .Chemical Reactions Analysis
The compound, due to the presence of the bromophenyl and carboxamide groups, may undergo various chemical reactions. For instance, Suzuki cross-coupling reactions could be possible, which are used to form carbon-carbon bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For similar compounds, properties such as molecular weight, density, melting point, boiling point, and solubility in various solvents would be relevant .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has demonstrated the utility of related compounds in the synthesis of new heterocyclic derivatives, showcasing their versatility in medicinal chemistry. For instance, one study highlighted the preparation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives starting from a compound structurally similar to N-(4-bromophenyl)-6-oxo-1H-pyridazine-3-carboxamide. These synthesized compounds were evaluated for their antimicrobial activities, indicating the potential for developing new therapeutic agents (Gad-Elkareem et al., 2011).
Antimicrobial and Antifungal Activities
Several studies have synthesized compounds related to this compound to explore their antimicrobial and antifungal potentials. A notable example includes the synthesis of new heterocyclic compounds containing a sulfamoyl moiety, which were reported for their use as antimicrobial agents. This study emphasizes the potential for developing novel antimicrobial and antifungal therapies based on the chemical backbone of this compound (Darwish et al., 2014).
Antiviral Drug Discovery
In the realm of antiviral drug discovery, compounds structurally related to this compound have been part of studies aiming to identify new antiviral agents. For example, research has been conducted on a variety of compounds, including those similar to this compound, for their potential application in antiviral therapy. This underscores the compound's significance in the ongoing search for effective antiviral drugs (De Clercq, 2009).
In Vitro Cytotoxicity and Antitumor Activities
The exploration of this compound and its derivatives extends into cancer research, where their cytotoxic and antitumor activities are of interest. Studies have shown that some derivatives exhibit promising in vitro cytotoxic activity against cancer cell lines, highlighting the potential for these compounds in cancer therapy development (Hassan et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s known that similar compounds interact with their targets, leading to various changes .
Biochemical Pathways
Related compounds have been shown to impact a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Related compounds have shown promising antimicrobial and antiproliferative activities .
Action Environment
The environment can significantly impact the effectiveness of similar compounds .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c12-7-1-3-8(4-2-7)13-11(17)9-5-6-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUYJPBPOBLFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
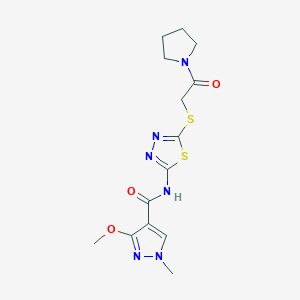
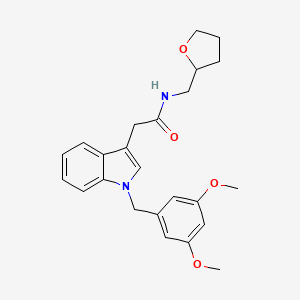

![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2706412.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2706414.png)
![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B2706417.png)

![2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol](/img/structure/B2706420.png)
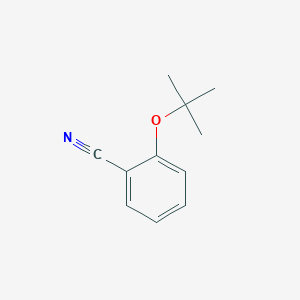
![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2706422.png)

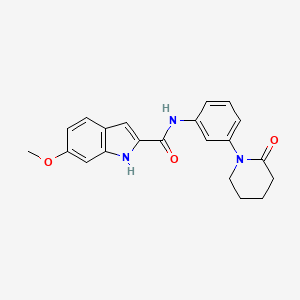
![N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2706426.png)

